molecular formula C22H23ClN4O3S B11228593 N-(2-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-chlorobenzyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11228593
M. Wt: 459.0 g/mol
InChI Key: IVQVRJOBMXCNDL-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a benzodioxepin ring, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the benzodioxepin ring, the triazole ring, and the final coupling with the chlorophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific pathways and conditions employed. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medical research.

    Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level can provide insights into its potential therapeutic applications and guide further research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of chlorophenyl, benzodioxepin, and triazole structures. Examples include:

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23ClN4O3S

Molecular Weight

459.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H23ClN4O3S/c1-2-27-21(15-8-9-18-19(12-15)30-11-5-10-29-18)25-26-22(27)31-14-20(28)24-13-16-6-3-4-7-17(16)23/h3-4,6-9,12H,2,5,10-11,13-14H2,1H3,(H,24,28)

InChI Key

IVQVRJOBMXCNDL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2Cl)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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